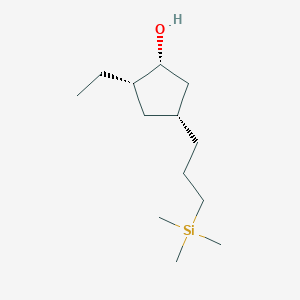
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral cyclopentanol derivative. This compound is characterized by its unique stereochemistry and the presence of a trimethylsilyl group, which imparts specific chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethyl and trimethylsilylpropyl groups.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is used to introduce the ethyl group at the 2-position of the cyclopentanone.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S,4R) stereoisomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Large-Scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and reagent addition.
Automated Hydrosilylation: Utilizing automated systems to ensure consistent introduction of the trimethylsilyl group.
Chiral Resolution Techniques: Employing advanced chromatographic methods for efficient separation of the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone.
Reduction: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane.
Substitution: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol derivatives with various functional groups.
Applications De Recherche Scientifique
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol: A chiral cyclopentane derivative used in polymerization reactions.
(1R,2S,4r)-4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol: Another chiral cyclopentane derivative with applications in organic synthesis.
Uniqueness
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H28OSi |
|---|---|
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
(1R,2S,4R)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1 |
Clé InChI |
RZHWNDPSJLICDU-FRRDWIJNSA-N |
SMILES isomérique |
CC[C@H]1C[C@H](C[C@H]1O)CCC[Si](C)(C)C |
SMILES canonique |
CCC1CC(CC1O)CCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
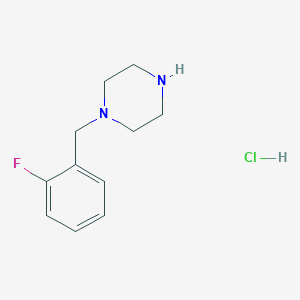
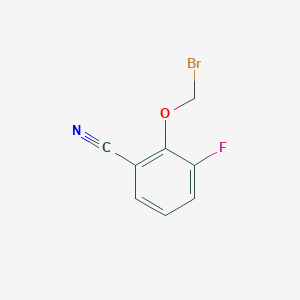
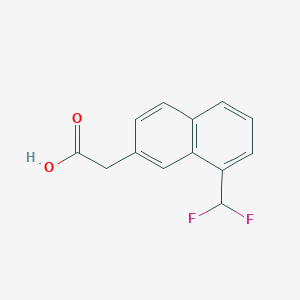
![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)
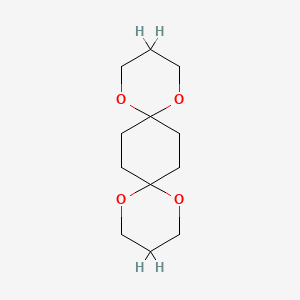


![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)


